Neurotensin (1-8)

Übersicht

Beschreibung

Neurotensin (1-8) is a neuropeptide that is involved in a variety of physiological processes, including the regulation of blood pressure, body temperature, and feeding behavior. It is also implicated in the development and progression of certain diseases, such as cancer and schizophrenia.

Wissenschaftliche Forschungsanwendungen

Alzheimer-Krankheit und kognitive Funktion

Neurotensin (1-8) wurde in die Modulation der neuronalen Erregbarkeit und kognitiven Prozesse verwickelt. Forschungen deuten darauf hin, dass die Aktivierung des Neurotensin-Rezeptors 1 (NTS1) die neuronale Erregbarkeit fördern und das räumliche Lernen und Gedächtnis verbessern kann, insbesondere im entorhinalen Kortex . Dieser Bereich des Gehirns ist entscheidend für Lernen und Gedächtnis und einer der ersten Bereiche, der pathologische Veränderungen bei der Alzheimer-Krankheit (AD) zeigt. Neurotensin (1-8) könnte möglicherweise verwendet werden, um die kognitive Funktion zu verbessern und als Therapeutikum in AD-Modellen zu dienen.

Fortpflanzungsfunktionen

Im Bereich der Reproduktionsbiologie wurde Neurotensin (1-8) auf seine Beteiligung an Ovulation und Befruchtung untersucht. Es beteiligt sich auf autokrine Weise an den Mechanismen der Ovulation über den NTS-Rezeptor 3 (NTSR3), der in Granulosazellen vorhanden ist. Darüber hinaus verstärkt es die Akrosomreaktion von Spermien bei Säugetieren, ein entscheidender Schritt im Befruchtungsprozess . Diese Ergebnisse deuten darauf hin, dass Neurotensin (1-8) die Ergebnisse von In-vitro-Fertilisationstechniken verbessern könnte.

Onkologie

Neurotensin (1-8) wurde mit Tumorwachstum und -proliferation in Verbindung gebracht. Seine Rezeptoren werden in einer Vielzahl von Krebsarten exprimiert, und ihre Aktivierung wurde mit der Förderung der Proliferation, Migration und DNA-Synthese von Tumorzellen in Verbindung gebracht. Die Expressionslevel von Neurotensin und seinen Rezeptoren korrelieren auch mit der Prognose und dem Ansprechen auf die Behandlung . Dies macht Neurotensin (1-8) zu einem potenziellen Ziel für die Krebsdiagnostik und -therapie.

Entzündungsmodulation

Das Peptid hat duale Funktionen als Neurotransmitter/Neuromodulator im Gehirn und als Hormonmediator in peripheren Geweben. Es wurde festgestellt, dass Neurotensin (1-8) eine Rolle bei der Modulation von Entzündungen spielt, was bei verschiedenen Erkrankungen relevant ist, darunter gastrointestinale Erkrankungen, Herz-Kreislauf-Erkrankungen und metabolische Syndrome . Das Verständnis seiner Rolle bei Entzündungen könnte zu neuen entzündungshemmenden Therapien führen.

Wirkmechanismus

Target of Action

Neurotensin (1-8) primarily targets three main receptors: Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1) . These receptors are seven-transmembrane G-protein coupled receptors and a single transmembrane domain sorting receptor . They play a crucial role in promoting cell proliferation, migration, and DNA synthesis in a wide range of cells .

Mode of Action

Neurotensin (1-8) interacts with its targets, leading to a series of intracellular changes. The Neurotensin (1-8) and NTSR1 complex, for instance, leads to the activation of phospholipase C (PLC), which subsequently produces inositol triphosphate (IP3) and diacylglycerol (DAG) from membrane phospholipids . This interaction and the resulting changes play a significant role in various cellular processes .

Biochemical Pathways

The effects of Neurotensin (1-8) are mediated through various biochemical pathways. These include mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases, among others . These pathways are crucial for the regulation of various cellular processes, including cell proliferation, migration, and DNA synthesis .

Pharmacokinetics

The pharmacokinetics of Neurotensin (1-8) involve its absorption, distribution, metabolism, and excretion (ADME). During intravenous infusions of synthetic intact Neurotensin (1-8), the median half-life was found to be 1.7 minutes, with a metabolic clearance rate of 36 mL/kg/min . These properties significantly impact the bioavailability of Neurotensin (1-8) .

Result of Action

The action of Neurotensin (1-8) results in a variety of molecular and cellular effects. It is involved in the regulation of dopamine pathways and has been associated with a variety of effects, including analgesia, hypothermia, and increased locomotor activity . In the context of cancer, Neurotensin (1-8) promotes tumor cell proliferation, migration, and DNA synthesis .

Action Environment

The action, efficacy, and stability of Neurotensin (1-8) can be influenced by various environmental factors. For instance, its release is triggered in response to luminal fat contents . Additionally, its role in cancer is believed to stem from modifications in the Neurotensin (1-8) gene regulation involving Ras dysregulation and changes to methylation patterns of cytosine-phosphorus-guanine (CpG) sites in the Neurotensin (1-8) promoter region .

Eigenschaften

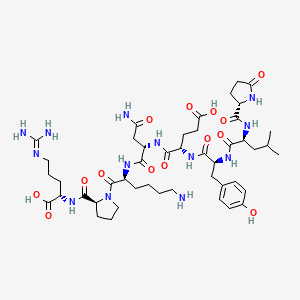

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPYPJIAUOEHJV-LGYYRGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H71N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230775 | |

| Record name | Neurotensin (1-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80887-44-1 | |

| Record name | Neurotensin (1-8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080887441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (1-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is neurotensin (1-8) formed in vivo?

A: Neurotensin (1-8) primarily arises from the enzymatic degradation of neurotensin. Several studies indicate that endopeptidase 3.4.24.15 plays a key role in this process, cleaving the peptide bond between Arg8 and Arg9 of the neurotensin molecule. [, , ] This cleavage results in the release of neurotensin (1-8) and a C-terminal fragment, neurotensin (9-13).

Q2: Are there other enzymes involved in neurotensin (1-8) formation?

A: While endopeptidase 3.4.24.15 appears to be the major enzyme responsible for neurotensin (1-8) generation, research suggests other enzymes might contribute. For instance, in dog ileum circular smooth muscle plasma membranes, angiotensin-converting enzyme was shown to convert neurotensin (1-10) into neurotensin (1-8). [] This highlights the complexity of neurotensin metabolism and the potential for multiple enzymatic pathways leading to neurotensin (1-8) formation.

Q3: What happens to neurotensin (1-8) after its formation?

A: Following its formation, neurotensin (1-8) undergoes further degradation by various peptidases. One study identified it as a degradation product of intact neurotensin in the vascularly perfused dog ileum. [] This suggests that while neurotensin (1-8) is a product of neurotensin breakdown, it is likely transient and further processed into smaller fragments and ultimately free amino acids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)

![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)

![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)